5-Bromo-8-chloroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

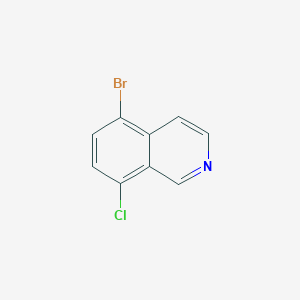

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKXGHIWLJDUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676663 | |

| Record name | 5-Bromo-8-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956003-79-5 | |

| Record name | 5-Bromo-8-chloroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956003-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-8-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-8-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-8-chloroisoquinoline: A Privileged Scaffold for Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Isoquinolines

The isoquinoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with profound pharmacological activities.[1][2] Its derivatives are integral to numerous clinically approved drugs, demonstrating efficacy as anticancer agents, antihypertensives, antivirals, and anesthetics.[3][4] The strategic introduction of halogen atoms onto this scaffold is a well-established methodology for modulating a compound's physicochemical properties—such as lipophilicity and metabolic stability—and enhancing its binding affinity to biological targets.

This guide provides an in-depth technical overview of 5-Bromo-8-chloroisoquinoline, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, structural attributes, synthesis, and reactivity, contextualizing its potential within the broader landscape of drug discovery by examining the established bioactivities of related halogenated isoquinolines.

PART 1: Molecular Structure and Physicochemical Properties

This compound is a disubstituted isoquinoline characterized by a bromine atom at the C5 position and a chlorine atom at the C8 position of the fused ring system. This specific substitution pattern imparts unique electronic and steric properties that can be exploited in further chemical modifications.

Figure 1. 2D Structure of this compound

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 956003-79-5 | [1] |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | [3] |

| Appearance | White to off-white or pale yellow crystalline powder | [3] |

| Melting Point | 73-77 °C | [3] |

| Density | 1.69 g/cm³ | [3] |

| Solubility | Soluble in DMSO and ethanol; slightly soluble in water | [1][3] |

| SMILES | Clc1cccc2c1c(Br)ccc2n | [1] |

| InChIKey | RRKXGHIWLJDUIU-UHFFFAOYSA-N | [1] |

PART 2: Spectroscopic Characterization

Disclaimer: Experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The NMR data presented below is computationally predicted and should be used as a reference for tentative identification. Experimental verification is required for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectra provide valuable insight into the chemical environment of the protons and carbons within the molecule.

| Predicted ¹H NMR | Predicted ¹³C NMR |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~ 9.35 (s, 1H, H-1) | ~ 152.1 (C-1) |

| ~ 8.50 (d, 1H, H-3) | ~ 145.0 (C-8a) |

| ~ 7.85 (d, 1H, H-4) | ~ 135.5 (C-4a) |

| ~ 7.70 (d, 1H, H-7) | ~ 132.0 (C-7) |

| ~ 7.60 (d, 1H, H-6) | ~ 129.0 (C-6) |

| ~ 128.5 (C-8) | |

| ~ 125.0 (C-4) | |

| ~ 122.0 (C-3) | |

| ~ 118.0 (C-5) |

Predictions generated using standard computational models. Actual shifts may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic structure. Key expected peaks include:

-

C-H stretching (aromatic): 3100-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): 1620-1450 cm⁻¹

-

C-H bending (aromatic): 900-675 cm⁻¹

-

C-Cl stretching: 850-550 cm⁻¹

-

C-Br stretching: 690-515 cm⁻¹

PART 3: Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via electrophilic aromatic substitution on a pre-functionalized isoquinoline core. The most direct reported method involves the chlorination of 5-bromoisoquinoline.[5]

Experimental Protocol: Synthesis of this compound

This two-step procedure starts with the synthesis of the key intermediate, 5-bromoisoquinoline, from isoquinoline, followed by regioselective chlorination.

Step 1: Synthesis of 5-Bromoisoquinoline [6]

-

Reaction Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid (e.g., 130 mL). The acid is cooled to -20°C using a dry ice/acetone bath.

-

Addition of Isoquinoline: Isoquinoline (e.g., 15 mL, 128 mmol) is added dropwise to the stirred sulfuric acid, ensuring the internal temperature does not exceed +8°C.

-

Bromination: The reaction mixture is re-cooled to -20°C. Solid N-bromosuccinimide (NBS) (e.g., 27.3 g, 153 mmol) is added in portions, maintaining the temperature below -15°C.

-

Expertise & Experience: Using concentrated sulfuric acid as the solvent protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the more electron-rich benzene ring. Strict temperature control is critical to favor bromination at the C5 position and minimize the formation of the 8-bromo isomer, which is difficult to separate.[6]

-

-

Reaction Monitoring & Quenching: The mixture is stirred at -20°C until TLC or HPLC analysis shows complete consumption of the starting material. The reaction is then carefully poured onto crushed ice (e.g., 1 kg).

-

Work-up and Isolation: The acidic solution is neutralized to pH 9 with concentrated aqueous ammonia, keeping the temperature below 25°C. The resulting precipitate is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization (e.g., from heptane) or column chromatography to yield pure 5-bromoisoquinoline.

Step 2: Synthesis of this compound [5]

-

Reaction Setup: To a solution of 5-bromoisoquinoline (e.g., 20.5 g, 0.0985 mol) in concentrated sulfuric acid (e.g., 5.0 mL) at 0°C, add N-chlorosuccinimide (NCS) (e.g., 19.75 g, 0.148 mol).

-

Expertise & Experience: The bromo group at C5 is deactivating but ortho-, para-directing. However, under the strongly acidic conditions, the directing effect leads to chlorination at the available C8 position. NCS is a convenient and safer source of electrophilic chlorine compared to Cl₂ gas.

-

-

Reaction: The mixture is stirred and heated to 80°C for 2 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is poured into water (e.g., 50 mL) and neutralized with concentrated ammonium hydroxide. The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to afford this compound, reportedly in high yield (96%).[5]

Synthesis Workflow Diagram

References

- 1. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 1H NMR spectrum [chemicalbook.com]

- 2. 5-BROMO-8-CHLOROQUINOLINE(927800-41-7) 1H NMR [m.chemicalbook.com]

- 3. 7-BROMO-1-CHLOROISOQUINOLINE(215453-51-3) 1H NMR [m.chemicalbook.com]

- 4. 5-Chloro-8-hydroxyquinoline(130-16-5) 13C NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-8-chloroisoquinoline: Strategies and Methodologies for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of 5-Bromo-8-chloroisoquinoline

In the landscape of modern medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of halogen substituents on this heterocyclic framework can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making dihalogenated isoquinolines like this compound highly valuable building blocks in drug discovery and development.[1] This guide provides a comprehensive overview of the synthetic pathways leading to this compound, offering in-depth technical details, mechanistic insights, and practical protocols for researchers and scientists in the pharmaceutical industry.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound involves a retrosynthetic analysis to identify key precursors and strategic bond disconnections. Two primary strategies emerge:

-

Strategy A: Sequential Halogenation of the Isoquinoline Core. This approach begins with the readily available isoquinoline scaffold, followed by sequential introduction of the bromine and chlorine atoms. The order of these halogenation steps is critical and dictated by the directing effects of the substituents.

-

Strategy B: Construction of the Dihalogenated Isoquinoline Ring. This strategy involves building the isoquinoline ring system from a pre-functionalized benzene derivative that already contains the desired bromo and chloro substituents. Classical named reactions such as the Pomeranz-Fritsch and Bischler-Napieralski syntheses are the cornerstones of this approach.

Caption: Retrosynthetic analysis of this compound.

II. Pathway A: Stepwise Halogenation of Isoquinoline

This is often the more direct and practical approach, leveraging the commercial availability of isoquinoline. The synthesis is a two-step process: bromination followed by chlorination.

Step 1: Synthesis of 5-Bromoisoquinoline

The initial bromination of isoquinoline is a well-established procedure. Electrophilic bromination of the isoquinoline ring preferentially occurs at the 5- and 8-positions. To achieve selectivity for the 5-position, specific reaction conditions are crucial. The use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures favors the formation of 5-bromoisoquinoline.[2][3]

Mechanism of Bromination:

Under strongly acidic conditions, the isoquinoline nitrogen is protonated, deactivating the pyridine ring towards electrophilic attack. The benzenoid ring is therefore the site of electrophilic substitution. The electron-withdrawing nature of the protonated pyridine ring directs the incoming electrophile to the 5- and 8-positions. Careful temperature control is necessary to minimize the formation of the 8-bromo isomer.[2]

Experimental Protocol: Synthesis of 5-Bromoisoquinoline [3]

| Reagent/Solvent | Molar Eq. | Quantity |

| Isoquinoline | 1.0 | 44.0 g (330 mmol) |

| Conc. H₂SO₄ (96%) | - | 340 mL |

| N-Bromosuccinimide (NBS) | 1.1 | 64.6 g (363 mmol) |

| Diethyl ether | - | As required |

| 1M NaOH (aq) | - | As required |

| Anhydrous MgSO₄ | - | As required |

Procedure:

-

A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid and cooled to 0°C.

-

Isoquinoline is added slowly, maintaining the internal temperature below 30°C.

-

The solution is then cooled to -25°C using a dry ice-acetone bath.

-

N-Bromosuccinimide is added in portions, keeping the temperature between -22 and -26°C.

-

The mixture is stirred at -22°C for 2 hours, then at -18°C for 3 hours.

-

The reaction mixture is poured onto 1.0 kg of crushed ice.

-

The pH is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

-

The resulting suspension is extracted with diethyl ether.

-

The combined organic layers are washed with 1M NaOH and water, dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by fractional distillation under reduced pressure to yield 5-bromoisoquinoline as a white solid.

Step 2: Synthesis of this compound

The second step involves the chlorination of 5-bromoisoquinoline. This is achieved using N-Chlorosuccinimide (NCS) in sulfuric acid.[4][5]

Mechanism of Chlorination and Regioselectivity:

The chlorination of 5-bromoisoquinoline is another example of electrophilic aromatic substitution. The regioselectivity of this reaction, favoring the 8-position, can be explained by considering the electronic effects of the substituents on the isoquinoline ring.

The bromine atom at the 5-position is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The protonated pyridine ring is strongly deactivating. The interplay of these effects directs the incoming electrophile (chloronium ion generated from NCS) to the 8-position, which is para to the bromo substituent and avoids the deactivating influence of the pyridine ring as much as possible.

Caption: Simplified mechanism of chlorination of 5-bromoisoquinoline.

Experimental Protocol: Synthesis of this compound [5]

| Reagent/Solvent | Molar Eq. | Quantity |

| 5-Bromoisoquinoline | 1.0 | 20.5 g (0.0985 mol) |

| Conc. H₂SO₄ | - | 5.0 mL |

| N-Chlorosuccinimide (NCS) | 1.5 | 19.75 g (0.148 mol) |

| Ethyl acetate | - | As required |

| Conc. Ammonium hydroxide | - | As required |

| Sodium sulfate | - | As required |

Procedure:

-

To a solution of 5-bromoisoquinoline in sulfuric acid at 0°C, N-Chlorosuccinimide is added.

-

The mixture is stirred at 80°C for 2 hours.

-

The reaction mixture is then poured into water and neutralized with concentrated ammonium hydroxide.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to afford the crude product.

-

Purification can be achieved by recrystallization or column chromatography to yield this compound.

Data Summary for Pathway A

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 5-Bromoisoquinoline | C₉H₆BrN | 208.06 | 81-84 | 47-49[3] |

| This compound | C₉H₅BrClN | 242.50 | 73-77[6] | ~96[5] |

III. Pathway B: Construction of the Isoquinoline Ring

This approach builds the desired dihalogenated isoquinoline from a suitably substituted benzene precursor. While potentially longer, this strategy can offer better control over the substitution pattern.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[7][8] To synthesize this compound via this route, one would start with 2-bromo-5-chlorobenzaldehyde.

Caption: Proposed Pomeranz-Fritsch synthesis of this compound.

Rationale: The condensation of 2-bromo-5-chlorobenzaldehyde with aminoacetaldehyde diethyl acetal would form the corresponding Schiff base. Subsequent treatment with a strong acid would induce intramolecular electrophilic attack of the imine carbon onto the aromatic ring. The position of cyclization is directed by the existing substituents. The bromo and chloro groups are deactivating, making the cyclization challenging, but the para position to the chloro group and ortho to the bromo group is the most likely site for ring closure to form the desired product.[9]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another classical method for isoquinoline synthesis, involving the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[10][11] The starting material for this compound would be N-acetyl-2-(2-bromo-5-chlorophenyl)ethan-1-amine.

References

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. This compound at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. 1517799-37-9|this compound-1-carbonitrile|BLD Pharm [bldpharm.com]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. Bischler-Napieralski Reaction [organic-chemistry.org]

An In-depth Technical Guide to 5-Bromo-8-chloroisoquinoline for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development engaged with 5-Bromo-8-chloroisoquinoline. It moves beyond a simple data sheet to provide in-depth insights into its physicochemical characteristics, synthesis, reactivity, and potential applications, with a focus on the causal relationships that govern its behavior in experimental settings.

Molecular and Physicochemical Profile

This compound is a halogenated derivative of the isoquinoline scaffold, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The strategic placement of bromine and chlorine atoms on the isoquinoline core imparts unique electronic and steric properties, influencing its reactivity and potential as a versatile building block in organic synthesis.

Core Chemical Identifiers and Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, storage, and application in various experimental setups.

| Property | Value |

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.50 g/mol |

| CAS Number | 286370-15-8; 956003-79-5[1][2] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 73-77 °C[2] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as DMSO and ethanol[1][2] |

| Density | 1.69 g/cm³[2] |

| Storage | Store in a cool, dry, and well-ventilated place away from direct sunlight[2] |

Spectroscopic Characterization

While a complete, publicly available, and formally interpreted set of spectra for this compound is not readily accessible, the following sections outline the expected spectroscopic characteristics based on its structure and data from related compounds. This information is crucial for the structural elucidation and purity assessment of the compound.

Mass Spectrometry

The mass spectrum of this compound is expected to show a distinct isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes. A low-resolution mass spectrum obtained from a synthesis protocol showed a protonated molecular ion [M+H]⁺ at m/z 243.93[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to display signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the nitrogen and halogen substituents.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons attached to the halogens and in the vicinity of the nitrogen atom are expected to be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the aromatic C-H and C=C bonds, as well as the C-Br and C-Cl bonds.

Synthesis and Purification

The primary route for the synthesis of this compound involves the electrophilic chlorination of 5-bromoisoquinoline. This method is efficient and proceeds with high yield.

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from isoquinoline, as depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is based on a reported synthesis and provides a step-by-step guide for laboratory preparation[3].

Step 1: Synthesis of 5-Bromoisoquinoline (Not detailed in the provided search results, but a necessary precursor)

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of 5-bromoisoquinoline (20.5g, 0.0985 mol, 1.0 eq) in sulfuric acid (5.0 ml) at 0°C, add N-Chlorosuccinimide (19.75g, 1.5 eq) portion-wise.

-

Reaction Conditions: After the addition is complete, stir the reaction mixture at 80°C for 2 hours. The progress of the reaction should be monitored by a suitable technique like TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water (50 ml). Neutralize the solution with concentrated ammonium hydroxide.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 ml).

-

Drying and Concentration: Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to afford pure this compound (18.5g, 96% yield)[3].

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dictated by the electronic properties of the isoquinoline ring system and the nature of the halogen substituents.

-

Nucleophilic Aromatic Substitution: The positions ortho and para to the nitrogen atom are activated towards nucleophilic attack, although the halogenated benzene ring can also undergo substitution under certain conditions.

-

Metal-Catalyzed Cross-Coupling Reactions: The bromine and chlorine atoms provide handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents. This makes this compound a valuable intermediate for creating libraries of substituted isoquinolines for drug discovery screening.

The following diagram illustrates the potential sites for further chemical modification.

Caption: Potential reactivity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for this compound is not extensively reported in the public domain, the isoquinoline scaffold is a well-established pharmacophore. Derivatives of isoquinoline have shown a broad spectrum of biological activities, including:

-

Anticancer Activity

-

Antimicrobial and Antifungal Activity

-

Anti-inflammatory Activity

Therefore, this compound serves as a key starting material or intermediate in the synthesis of novel compounds for screening in these therapeutic areas[2]. Its utility lies in the ability to be readily functionalized, allowing for the exploration of the structure-activity relationships of new isoquinoline derivatives.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

Hazard Identification

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4].

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

References

The Strategic Role of Halogenation in Isoquinoline Scaffolds: A Technical Guide for Drug Discovery and Development

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. The introduction of halogen atoms onto this privileged heterocycle has emerged as a powerful strategy to modulate a compound's physicochemical properties, metabolic stability, and target engagement. This in-depth technical guide provides a comprehensive overview of halogenated isoquinolines for researchers, scientists, and drug development professionals. We will explore the nuances of their synthesis, delve into their reactivity as versatile synthetic intermediates, and critically examine their applications in modern drug discovery, with a particular focus on oncology. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and illustrative case studies of clinically relevant molecules.

Introduction: The Isoquinoline Nucleus and the Transformative Power of Halogenation

The isoquinoline motif, a bicyclic aromatic heterocycle, is a recurring structural feature in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its inherent planarity and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with biological targets. The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the isoquinoline ring system can profoundly influence a molecule's drug-like properties. This is achieved through a combination of steric and electronic effects, which can alter parameters such as:

-

Lipophilicity: Halogens, particularly fluorine, can significantly increase a molecule's lipophilicity, which can impact cell permeability and oral bioavailability.

-

Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby increasing the compound's half-life.

-

Binding Affinity and Selectivity: Halogen atoms can form specific halogen bonds with protein residues, leading to enhanced binding affinity and selectivity for the target protein.[3]

-

pKa Modulation: The electron-withdrawing nature of halogens can influence the basicity of the isoquinoline nitrogen, affecting its ionization state at physiological pH.

This guide will navigate the chemical landscape of halogenated isoquinolines, providing the reader with a robust understanding of how to leverage these effects in the design and synthesis of novel therapeutic agents.

Synthetic Strategies for Halogenated Isoquinolines

The synthesis of halogenated isoquinolines can be broadly categorized into two main approaches: direct halogenation of a pre-formed isoquinoline core and the construction of the isoquinoline ring from halogenated precursors.

Direct Halogenation of the Isoquinoline Ring

Direct C-H halogenation of the isoquinoline nucleus can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. However, several effective methods have been developed.

A notable and cost-effective method for the direct halogenation of isoquinolines at the C4 position involves a one-pot sequence of Boc₂O-mediated dearomatization, electrophilic halogenation, and subsequent acid-promoted rearomatization.[4][5] This approach offers high site selectivity and is tolerant of various functional groups on the benzene ring.[4][5]

Experimental Protocol: Direct C4-Chlorination of Isoquinoline [5]

-

Step 1: Dearomatization: To a solution of isoquinoline (1.0 equiv.) in a suitable aprotic solvent (e.g., CH₂Cl₂), add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Step 2: Electrophilic Chlorination: Cool the reaction mixture back to 0 °C and add N-chlorosuccinimide (NCS, 1.2 equiv.) portion-wise. Stir the reaction at 0 °C for the specified time.

-

Step 3: Rearomatization: Add a strong acid, such as trifluoroacetic acid (TFA, 2.0 equiv.), to the reaction mixture and stir at room temperature until the dearomatized intermediate is fully converted to the 4-chloroisoquinoline.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis from Halogenated Precursors

Building the isoquinoline ring from readily available halogenated starting materials offers greater control over the position of the halogen substituent. Classic isoquinoline syntheses can be adapted for this purpose:

-

Bischler-Napieralski Reaction: This method involves the cyclization of N-acyl-β-arylethylamines. By starting with a halogenated phenethylamine, one can introduce a halogen into the benzene ring of the isoquinoline.

-

Pomeranz-Fritsch Reaction: This synthesis utilizes the acid-catalyzed cyclization of a Schiff base derived from a benzaldehyde and an aminoacetal. A halogenated benzaldehyde will result in a halogenated isoquinoline.

Transition metal-catalyzed reactions, such as the Larock isoquinoline synthesis, provide a modern and efficient route. This palladium-catalyzed process involves the coupling of an o-alkynylbenzaldimine with an electrophile, allowing for the synthesis of 3,4-disubstituted isoquinolines. The use of a halogenated benzaldehyde derivative in the initial steps can yield the corresponding halogenated isoquinoline product.

Reactivity of Halogenated Isoquinolines: Gateways to Molecular Diversity

The true synthetic utility of halogenated isoquinolines lies in their ability to serve as versatile intermediates for further functionalization. The carbon-halogen bond acts as a synthetic handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. Halogenated isoquinolines are excellent substrates for these transformations.

-

Suzuki-Miyaura Coupling: This reaction couples the halogenated isoquinoline with a boronic acid or ester to form a new carbon-carbon bond. It is widely used to introduce aryl or heteroaryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromoisoquinoline [6]

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine 1-bromoisoquinoline (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

-

Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water (typically in a 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Sonogashira Coupling: This powerful reaction forms a carbon-carbon bond between a terminal alkyne and the halogenated isoquinoline, providing access to alkynyl-substituted isoquinolines.

Experimental Protocol: Sonogashira Coupling of 1-Chloroisoquinoline [7]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-chloroisoquinoline (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2 mol%), a copper(I) co-catalyst like CuI (4 mol%), and a base, typically an amine such as triethylamine (2.0 equiv.).

-

Solvent and Alkyne Addition: Add an anhydrous and degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 equiv.).

-

Reaction Execution: Stir the reaction at room temperature or heat to 50-70 °C, monitoring its progress.

-

Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine. Dry, concentrate, and purify the product via column chromatography.

Halogenated Isoquinolines in Drug Development: A Focus on Oncology

The strategic use of halogenated isoquinolines has led to the development of several important therapeutic agents, particularly in the field of oncology. The halogen atom often plays a crucial role in the drug's mechanism of action and pharmacokinetic profile.

Case Study: Duvelisib (Copiktra®) - A Halogenated Isoquinoline in Cancer Therapy

Duvelisib is an FDA-approved oral inhibitor of phosphoinositide 3-kinase (PI3K), specifically targeting the δ and γ isoforms.[8] It is indicated for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[8] The chemical structure of duvelisib features an 8-chloro-isoquinolinone core.

Mechanism of Action: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Duvelisib inhibits the δ and γ isoforms of PI3K, which are primarily expressed in hematopoietic cells and play a key role in B-cell signaling and immune cell function.[9][10] By inhibiting these isoforms, duvelisib disrupts the survival signals in malignant B-cells, leading to apoptosis.[9] The 8-chloro substituent on the isoquinolinone scaffold is crucial for its potent and selective inhibitory activity.

Other Clinically Investigated Halogenated Quinolines and Isoquinolines

Several other halogenated quinoline and isoquinoline derivatives have been investigated in clinical trials, primarily as PI3K inhibitors:

-

Taselisib (GDC-0032): A potent inhibitor of the α, δ, and γ isoforms of PI3K, with sparing of the β isoform.[7][11] It has been evaluated in clinical trials for various solid tumors.[12][13]

-

Buparlisib (BKM120): A pan-class I PI3K inhibitor that has been studied in numerous clinical trials for a range of cancers, including breast cancer.[3][4][14][15][16]

-

Omipalisib (GSK2126458): A dual inhibitor of PI3K and mTOR that has undergone clinical investigation for the treatment of solid tumors and idiopathic pulmonary fibrosis.[2][6][17][18][19]

Table 1: Summary of Clinically Investigated Halogenated Isoquinoline and Quinoline Derivatives

| Compound | Halogen | Core Scaffold | Target(s) | Therapeutic Area |

| Duvelisib | Chloro | Isoquinolinone | PI3Kδ, PI3Kγ | Oncology (CLL, SLL) |

| Taselisib | - | Imidazobenzoxazepine | PI3Kα, PI3Kδ, PI3Kγ | Oncology |

| Buparlisib | Trifluoromethyl | Pyridinyl-pyrimidine | pan-PI3K | Oncology |

| Omipalisib | Difluoro | Pyridinyl-quinoline | PI3K, mTOR | Oncology, Fibrosis |

| Bedaquiline | Bromo | Diarylquinoline | Mycobacterial ATP synthase | Infectious Disease (Tuberculosis) |

Conclusion and Future Perspectives

Halogenated isoquinolines represent a rich and versatile class of compounds with significant potential in drug discovery and development. The strategic incorporation of halogen atoms provides a powerful tool to fine-tune the pharmacological properties of the isoquinoline scaffold, leading to compounds with enhanced potency, selectivity, and metabolic stability. The successful clinical development of duvelisib and the extensive investigation of other halogenated quinoline and isoquinoline derivatives in oncology underscore the therapeutic promise of this chemical space.

Future research in this area will likely focus on the development of more selective and potent halogenated isoquinoline-based inhibitors for a variety of therapeutic targets. The exploration of novel halogenation methodologies and the application of advanced computational techniques for rational drug design will undoubtedly accelerate the discovery of the next generation of halogenated isoquinoline drugs. This guide has provided a solid foundation for researchers to navigate this exciting and rewarding field, from the synthesis of the core scaffold to its application in life-saving medicines.

References

- 1. Structural Simplification of Bedaquiline: the Discovery of 3‐(4‐(N,N‐Dimethylaminomethyl)phenyl)quinoline‐Derived Antitubercular Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Buparlisib (BKM120) (CAS 944396-07-0) | Abcam [abcam.com]

- 4. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy Omipalisib (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]

- 13. Taselisib | C24H28N8O2 | CID 51001932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

- 15. Buparlisib - Wikipedia [en.wikipedia.org]

- 16. selleckchem.com [selleckchem.com]

- 17. Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. ChemGood [chemgood.com]

The Strategic Chemistry of 5-Bromo-8-chloroisoquinoline: A Technical Guide to its Structural Analogs in Drug Discovery

Foreword: The Isoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its rigid framework and the presence of a nitrogen atom provide a versatile scaffold for the design of therapeutic agents.[1][2] Nature itself has long utilized the isoquinoline core in a vast array of biologically active alkaloids, demonstrating its evolutionary selection as a pharmacologically privileged structure.[3] These natural products and their synthetic derivatives have shown a broad spectrum of biological activities, including anesthetic, antiviral, antibacterial, and antihypertensive properties.[3] In recent years, research has increasingly focused on the anticancer potential of isoquinoline-based compounds, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes like topoisomerases.[1][2] This guide delves into the specific and strategic world of 5-bromo-8-chloroisoquinoline, a halogenated derivative that serves as a powerful starting point for the generation of novel and potent structural analogs for drug discovery and development.

The Core Moiety: this compound

This compound is a synthetic halogenated derivative of isoquinoline. The presence of two distinct halogen atoms at the C5 and C8 positions of the benzene ring portion of the isoquinoline scaffold makes it a highly valuable and versatile intermediate in organic synthesis.[4] The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, enabling the precise and controlled introduction of a wide range of chemical moieties to explore structure-activity relationships (SAR).

Physicochemical Properties

A clear understanding of the physicochemical properties of the core scaffold is fundamental for its application in synthesis and for predicting the properties of its analogs.

| Property | Value | Source |

| Molecular Formula | C9H5BrClN | [4] |

| Molecular Weight | 242.50 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 73-77 °C | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and ethanol | [4] |

Synthesis of the Core Structure

The synthesis of this compound is a critical first step. A common and effective method involves the direct halogenation of a pre-functionalized isoquinoline precursor.

Workflow for the Synthesis of this compound:

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound from 5-Bromoisoquinoline

This protocol is based on established halogenation methodologies for isoquinolines.

Materials:

-

5-Bromoisoquinoline

-

N-Chlorosuccinimide (NCS)

-

Concentrated Sulfuric Acid (H2SO4)

-

Ethyl acetate

-

Water

-

Sodium sulfate (anhydrous)

-

Concentrated ammonium hydroxide

Procedure:

-

To a solution of 5-bromoisoquinoline in concentrated sulfuric acid at 0°C, add N-Chlorosuccinimide in portions.

-

After the addition is complete, stir the reaction mixture at 80°C for 2 hours.

-

Pour the reaction mixture into water and neutralize with concentrated ammonium hydroxide.

-

Extract the aqueous layer with ethyl acetate (3 x 100 ml).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Rationale for the Design of Structural Analogs

The strategic design of structural analogs of this compound is driven by the desire to modulate its physicochemical and pharmacological properties. The C5 and C8 positions are prime targets for modification to explore the SAR and optimize for desired biological activity, such as enhanced potency, improved selectivity, or a more favorable pharmacokinetic profile.

Key Design Strategies:

-

Halogen Exchange: Replacing the bromine or chlorine with other halogens (fluorine, iodine) can influence lipophilicity, metabolic stability, and binding interactions.

-

Substitution with Carbon-based Groups: Introducing aryl, heteroaryl, or alkyl groups via cross-coupling reactions can explore new binding pockets and enhance target affinity.

-

Introduction of Heteroatom Linkers: Incorporating oxygen (alkoxy), nitrogen (amino), or sulfur (thioether) functionalities can introduce hydrogen bonding capabilities and alter the electronic properties of the molecule.

Synthesis of Key Structural Analogs

The versatility of the this compound scaffold lies in its amenability to a variety of modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl moieties.[5][6] The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective coupling. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, allowing for selective functionalization at the C5 position.

Workflow for Suzuki-Miyaura Coupling:

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a 5-Aryl-8-chloroisoquinoline Analog

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Degas the solvent by bubbling with an inert gas for 15-20 minutes.

-

Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 5-aryl-8-chloroisoquinoline analog.

Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity. The disappearance of the starting material and the appearance of the product spot on TLC with different R_f values provide a quick check for reaction completion.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and a wide variety of amines.[7] This reaction allows for the introduction of primary and secondary amines, anilines, and other nitrogen-containing heterocycles at the C5 or C8 position of the isoquinoline core.

Workflow for Buchwald-Hartwig Amination:

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a 5-(N-Substituted-anilino)-8-chloroisoquinoline Analog

This protocol is adapted from methodologies for the amination of related haloquinolines.[8]

Materials:

-

This compound

-

Substituted aniline (e.g., N-methylaniline)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, SPhos)

-

Strong base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound, the substituted aniline, the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the mixture with stirring to the required temperature (typically 100-120 °C) for the specified time, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Self-Validation: Characterization by ¹H NMR, ¹³C NMR, and HRMS is essential to confirm the identity and purity of the synthesized analog.

Biological Significance and Structure-Activity Relationships (SAR)

The isoquinoline scaffold and its halogenated derivatives are of significant interest due to their diverse biological activities, particularly in the realms of oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of isoquinoline derivatives.[1][2] The mechanisms of action are varied and can include:

-

Induction of Apoptosis and Cell Cycle Arrest: Many isoquinoline alkaloids have been shown to induce programmed cell death in cancer cells.[2]

-

Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[1]

-

Microtubule Disruption: Some isoquinoline derivatives can interfere with microtubule polymerization, leading to mitotic arrest.[2]

SAR Insights for Anticancer Activity:

While direct SAR studies on a large library of this compound analogs are not extensively published, we can extrapolate from related structures:

-

Substitution at C5 and C8: The nature of the substituents at these positions is crucial for activity. For instance, in related quinoline systems, the introduction of bulky groups can enhance potency.

-

Role of Halogens: The presence and nature of halogens can influence membrane permeability and interactions with biological targets.

-

Amino and Alkoxy Groups: The introduction of hydrogen bond donors and acceptors can lead to improved binding affinity with target proteins.

Antimicrobial Activity

Halogenated isoquinolines and their derivatives have also demonstrated promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[9] The lipophilic nature of these compounds can facilitate their passage through bacterial cell membranes.

SAR Insights for Antimicrobial Activity:

-

Lipophilicity: Increased lipophilicity, often conferred by halogen atoms and other nonpolar substituents, can correlate with enhanced antimicrobial activity.

-

Specific Functional Groups: The introduction of certain functionalities, such as amino and quinone moieties, has been shown to be beneficial for antibacterial action.[9]

Future Directions and Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its dual halogenation provides a versatile platform for the synthesis of a diverse library of structural analogs. The application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the systematic exploration of the chemical space around the isoquinoline core.

Future research in this area should focus on:

-

Expansion of Analog Libraries: The synthesis and biological evaluation of a wider range of analogs with diverse functionalities at the C5 and C8 positions.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which active analogs exert their biological effects.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising lead compounds into preclinical animal models to assess their therapeutic potential.

References

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Synthesis and antimicrobial evaluation of amino sugar-based naphthoquinones and isoquinoline-5,8-diones and their halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoquinoline Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The isoquinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of heterocyclic chemistry and drug discovery.[1] Its journey, from its humble origins as a constituent of coal tar to its current status as a "privileged scaffold" in medicinal chemistry, is a testament to its remarkable chemical versatility and profound biological significance.[2] First isolated in 1885 by Hoogewerf and van Dorp from this complex industrial byproduct, the isoquinoline nucleus has since been identified as the foundational structure for an immense and diverse family of natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[3][4]

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted isoquinolines. It is designed for the discerning researcher and drug development professional, offering not just a recitation of facts, but a deeper understanding of the causality behind synthetic choices and the intricate relationship between structure and function that has propelled this heterocyclic core to the forefront of modern therapeutics. We will delve into the seminal synthetic methodologies that unlocked the potential of this scaffold, provide detailed experimental protocols for their execution, and survey the landscape of isoquinoline-based drugs that have emerged from over a century of dedicated research.

Part 1: The Genesis of Isoquinoline Chemistry - From Isolation to Foundational Syntheses

The story of the isoquinoline core begins not in the pristine environment of a modern laboratory, but in the industrial heart of the 19th century.

The Dawn of Discovery: Isolation from Coal Tar

In 1885, the Dutch chemists S. Hoogewerf and W.A. van Dorp first isolated isoquinoline from coal tar, a complex mixture of organic compounds produced during the coking of coal.[3] Their method relied on the fractional crystallization of the acid sulfate salts of the basic components of coal tar.[4] A more efficient method was later developed in 1914 by Weissgerber, who exploited the difference in basicity between quinoline and isoquinoline for their selective extraction.[4] While these methods provided the first access to the parent heterocycle, the true potential of the isoquinoline scaffold lay in the ability to introduce a diverse array of substituents, a feat that would require the development of de novo synthetic strategies.

The Pillars of Synthesis: Classical Name Reactions

The late 19th and early 20th centuries witnessed the birth of three foundational synthetic reactions that have become the bedrock of isoquinoline chemistry: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These are not merely historical footnotes; they remain highly relevant and widely employed methods for the construction of the isoquinoline core.[5]

Discovered by August Bischler and Bernard Napieralski in 1893, this reaction provides a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[6][7] The resulting dihydroisoquinolines can be readily oxidized to the corresponding aromatic isoquinolines.[4]

Causality of Experimental Choices: The reaction is typically carried out under acidic and dehydrating conditions, employing reagents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA).[6][7] The choice of reagent and reaction conditions is critical and depends on the electronic nature of the aromatic ring. Electron-donating groups on the benzene ring facilitate the electrophilic aromatic substitution, allowing for milder reaction conditions.[8] Conversely, electron-withdrawing groups necessitate harsher conditions.[8]

Experimental Protocol: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Materials:

-

N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (1 equivalent) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution in an ice bath and slowly add phosphorus oxychloride (2-3 equivalents) dropwise with stirring.

-

Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline by column chromatography on silica gel or by recrystallization.

Mechanism of the Bischler-Napieralski Reaction

The reaction proceeds through an intramolecular electrophilic aromatic substitution. The dehydrating agent activates the amide carbonyl, forming a reactive intermediate such as a nitrilium ion. This electrophilic species then undergoes cyclization onto the electron-rich aromatic ring, followed by elimination to afford the dihydroisoquinoline product.[7][9]

References

- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Bischler napieralski reaction | PPTX [slideshare.net]

- 7. grokipedia.com [grokipedia.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

5-Bromo-8-chloroisoquinoline molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-8-chloroisoquinoline: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a substituted isoquinoline, it belongs to a class of scaffolds known for a wide range of biological activities. The presence of two distinct halogen atoms at the C5 and C8 positions provides orthogonal reactivity, making it a highly versatile building block for the synthesis of complex molecular architectures and potential pharmaceutical agents. This guide provides a comprehensive overview of its core molecular attributes, physicochemical properties, a plausible and detailed synthetic methodology grounded in established protocols, and its potential applications in drug discovery and materials science.

Core Molecular Attributes

This compound is an aromatic compound featuring an isoquinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The specific substitution pattern is critical to its chemical identity and reactivity.

| Attribute | Data | Source(s) |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₅BrClN | [1][2][3][4] |

| Molecular Weight | 242.50 g/mol (Conventional) 242.4997 g/mol (Monoisotopic) | [1][2][3][5] |

| CAS Number | 956003-79-5 | [1][2][4] |

| Canonical SMILES | C1=CN=C2C(=C1)C(=CC=C2Cl)Br | [1] |

| Appearance | White to off-white or pale yellow crystalline powder | [1][5] |

Physicochemical Properties

The physical characteristics of this compound are dictated by its rigid, aromatic structure and the presence of polar carbon-halogen bonds. These features influence its solubility, melting point, and density, which are critical parameters for its use in synthetic protocols.

| Property | Value | Source(s) |

| Melting Point | 73-77 °C | [5] |

| Density | ~1.69 g/cm³ | [5] |

| Solubility | Soluble in organic solvents such as DMSO and ethanol; limited solubility in water. | [1][5] |

| Purity | Typically available at ≥95% or ≥98% | [1][5] |

The limited aqueous solubility is typical for polycyclic aromatic hydrocarbons, while its solubility in polar aprotic solvents like DMSO makes it amenable to a wide range of reaction conditions, particularly in nucleophilic substitution and cross-coupling reactions.

Synthesis and Mechanistic Insights

The proposed strategy involves a selective electrophilic bromination of 8-chloroisoquinoline. The isoquinoline ring system is electron-deficient; therefore, electrophilic substitution requires strongly acidic conditions to activate the ring. The reaction proceeds with high regioselectivity, favoring substitution at the C5 position.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the validated synthesis of 5-bromoisoquinoline and represents a self-validating system for achieving the target compound.[6][7]

Step 1: Reaction Setup

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and a nitrogen inlet, add concentrated sulfuric acid (96%, ~8 volumes relative to starting material).

-

Cool the acid to 0°C in an ice-water bath.

-

Slowly add 8-chloroisoquinoline (1.0 eq) to the stirred acid, ensuring the internal temperature does not exceed 25-30°C. Causality: This exothermic dissolution must be controlled to prevent degradation.

Step 2: Bromination

-

Once dissolution is complete, cool the reaction mixture to between -25°C and -20°C using a dry ice/acetone bath.

-

Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise, vigorously stirring while maintaining the internal temperature between -22°C and -25°C. Causality: Strict temperature control is paramount. It ensures high regioselectivity for the C5 position and suppresses the formation of undesired dibrominated byproducts, which are difficult to remove.

-

Stir the mixture at this temperature for 2-4 hours until analysis (e.g., TLC or LC-MS) shows complete consumption of the starting material.

Step 3: Workup and Isolation

-

Carefully pour the reaction mixture onto crushed ice (~10x the volume of the acid). This quenches the reaction and precipitates the product salt.

-

Neutralize the acidic solution by the slow addition of a base (e.g., concentrated aqueous ammonia or NaOH solution), keeping the temperature below 30°C with an ice bath. The free base of the product will precipitate. Causality: The product is soluble in strong acid; neutralization is required for its precipitation and isolation.

-

Isolate the crude solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

Step 4: Purification

-

Air-dry the crude solid.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water or heptane/toluene) to yield pure this compound. Causality: Recrystallization removes any remaining starting material and isomeric impurities, yielding a product of high purity suitable for further applications.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate for constructing more complex molecules. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for sequential, site-selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond under standard palladium-catalyzed conditions (e.g., Suzuki, Stille, Buchwald-Hartwig amination). This feature enables a programmed approach to molecular elaboration.

This scaffold is valuable for:

-

Pharmaceutical Synthesis: Halogenated isoquinolines are precursors to compounds with potential biological activities, including anticancer and antimicrobial properties.[1][8]

-

Fragment-Based Drug Discovery: It serves as a core fragment that can be elaborated to probe interactions with biological targets.

-

Organic Electronics: Polycyclic aromatic nitrogen heterocycles are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic materials.

Caption: Selective functionalization pathways for this compound.

Safety and Handling

As with many halogenated organic compounds, this compound should be handled with appropriate safety precautions.[1]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials.[5]

References

- 1. CAS 956003-79-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound CAS#: 956003-79-5 [amp.chemicalbook.com]

- 5. This compound at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 5-Bromo-8-chloroisoquinoline in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

5-Bromo-8-chloroisoquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its utility as a building block in the development of novel pharmaceutical agents is intrinsically linked to its solubility, which governs reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive overview of the solubility characteristics of this compound. We delve into the theoretical principles governing its dissolution, present robust, field-proven protocols for both kinetic and thermodynamic solubility determination, and offer insights into the practical application of this critical physicochemical parameter. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of how to work with this versatile chemical scaffold.

Introduction to this compound

Core Chemical & Physical Properties

This compound is a substituted isoquinoline, a class of aromatic nitrogen-containing heterocycles. The isoquinoline core consists of a benzene ring fused to a pyridine ring. The presence of two different halogen substituents—a bromine atom at position 5 and a chlorine atom at position 8—creates a distinct electronic and steric profile that influences its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrClN | [1][2] |

| Molecular Weight | ~242.50 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow crystalline powder/solid | [1][2] |

| Melting Point | 73-77°C | [2] |

| SMILES | BrC=1C2=C(C(Cl)=CC1)C=NC=C2 | [1] |

| InChI Key | RRKXGHIWLJDUIU-UHFFFAOYSA-N | [1] |

Significance in Research and Drug Development

Halogenated isoquinolines are valuable intermediates in organic synthesis and are recognized as important scaffolds in medicinal chemistry.[1] They serve as starting materials for a variety of chemical transformations, including nucleophilic substitutions and metal-catalyzed coupling reactions, enabling the synthesis of more complex molecules with potential biological activity.[1] The solubility of such an intermediate is a paramount concern, directly impacting its utility in a laboratory or process chemistry setting. Poor solubility can lead to challenges in achieving desired reaction concentrations, complicates purification, and can be a significant hurdle for downstream formulation and preclinical studies.

Theoretical Framework for Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by a thermodynamic equilibrium. Dissolution requires overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, to be replaced by new, energetically favorable solute-solvent interactions.

The principle of "like dissolves like" provides a foundational, qualitative prediction. The isoquinoline core has some polar character due to the nitrogen atom, but the fused aromatic system and heavy halogen atoms contribute significant non-polar, lipophilic character. Therefore, it is expected to have limited solubility in highly polar protic solvents like water and higher solubility in various organic solvents.[1][2][3]

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed. HSP theory deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic nonpolar interactions.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A compound is most likely to dissolve in a solvent with a similar HSP profile. The analysis of HSP for similar heterocyclic compounds often reveals that dispersion forces play a determinant role in the dissolution process.[4]

Known Solubility Profile (Qualitative)

Published data and supplier information indicate that this compound is generally soluble in common organic solvents while exhibiting poor aqueous solubility.

This profile is typical for a moderately polar, aromatic organic solid and confirms its suitability for use in organic synthesis reaction media. However, for applications in drug discovery, such as high-throughput screening (HTS) and formulation, precise quantitative data is essential.

Protocols for Experimental Solubility Determination

To move beyond qualitative descriptions, rigorous experimental determination is necessary. We present two complementary, industry-standard protocols. The first, a kinetic method, is ideal for rapid screening in early-stage discovery. The second, a thermodynamic method, provides the "gold standard" equilibrium solubility value crucial for later-stage development.[5][6]

Rationale for Solvent Selection

A scientifically sound solubility assessment requires testing in a panel of solvents that span a range of polarities and functionalities. This allows for the construction of a comprehensive solubility profile.

Recommended Solvent Panel:

-

Polar Aprotic: DMSO, Dimethylformamide (DMF), Acetonitrile (ACN)

-

Polar Protic: Methanol, Ethanol, Isopropanol (IPA)

-

Non-Polar: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)

-

Biorelevant: Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF)

Protocol 1: Kinetic Solubility Profiling by Nephelometry

This high-throughput method measures the concentration at which a compound begins to precipitate from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. It provides a rapid assessment of solubility under non-equilibrium conditions, which is highly relevant for HTS.[6]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96- or 384-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Dilution: Rapidly dilute the DMSO solutions into the aqueous buffer of choice (e.g., PBS pH 7.4) using a liquid handler. The final DMSO concentration should be kept low and consistent (e.g., <2%).

-

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

-

Measurement: Measure the light scattering of each well using a microplate nephelometer. The presence of precipitated particles will cause an increase in scattered light.[6]

-

Data Analysis: Plot the light scattering units versus the compound concentration. The point at which the scattering signal sharply increases from the baseline is defined as the kinetic solubility limit.[6]

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

The Shake-Flask method is the definitive technique for determining thermodynamic equilibrium solubility.[5] It measures the saturation concentration of a compound in a solvent after a prolonged equilibration period.